(2-Fluoro-5-methylphenyl)hydrazine hydrochloride

Antifungal Drug Discovery Isocitrate Lyase Inhibition Candida albicans

Researchers targeting VEGFR/PDGFR kinases often face limited access to the 2-fluoro-5-methylphenyl pharmacophore precursor. This compound solves that by providing the direct synthetic intermediate for ABT-869 (linifanib). • Key building block for constructing pyrazole/indazole libraries with predictable regioselectivity. • Enables crystalline polymorph characterization of urea derivatives (Form 1/2). • Neutralizable to free base (IC₅₀ 7.62-27.0 μM vs C. albicans ICL) for antifungal SAR.

Molecular Formula C7H10ClFN2
Molecular Weight 176.62 g/mol
CAS No. 388080-67-9
Cat. No. B1437040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoro-5-methylphenyl)hydrazine hydrochloride
CAS388080-67-9
Molecular FormulaC7H10ClFN2
Molecular Weight176.62 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)F)NN.Cl
InChIInChI=1S/C7H9FN2.ClH/c1-5-2-3-6(8)7(4-5)10-9;/h2-4,10H,9H2,1H3;1H
InChIKeySVKPTIJUJUSKTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Fluoro-5-methylphenyl)hydrazine Hydrochloride Overview


(2-Fluoro-5-methylphenyl)hydrazine hydrochloride (CAS 388080-67-9) is a fluorinated arylhydrazine derivative with the molecular formula C₇H₁₀ClFN₂ and a molecular weight of 176.62 g/mol [1]. As a hydrochloride salt of (2-fluoro-5-methylphenyl)hydrazine, this compound serves primarily as a versatile synthetic intermediate for constructing nitrogen-containing heterocycles, including indazoles, pyrazoles, and hydrazones [2]. The specific 2-fluoro-5-methyl substitution pattern on the phenyl ring imparts distinct electronic and steric properties that influence both the reactivity of the hydrazine moiety and the physicochemical characteristics of downstream products .

1
Hydrazine group enables cyclocondensation with carbonyls
Indazoles, pyrazoles, hydrazones
2
2-Fluoro-5-methyl substitution directs regioselectivity
Electronic and steric control
3
Hydrochloride salt ensures stable solid handling
Easy weighing, refrigerated storage

Positional Specificity of (2-Fluoro-5-methylphenyl)hydrazine Hydrochloride


The substitution pattern of fluorine and methyl groups on the phenyl ring of arylhydrazines critically determines both synthetic utility and biological activity profiles of downstream products. While unsubstituted phenylhydrazine or alternative positional isomers (e.g., 2-fluoro-4-methyl, 3-fluoro-4-methyl) may appear superficially interchangeable, the specific 2-fluoro-5-methyl arrangement confers unique electronic distribution, steric constraints, and hydrogen-bonding capabilities that directly impact cyclization regioselectivity, hydrazone formation kinetics, and target binding affinity in final drug candidates . This positional specificity is particularly evident in the synthesis of clinically validated scaffolds such as ABT-869 (linifanib), where the 2-fluoro-5-methylphenyl urea moiety is essential for multi-targeted tyrosine kinase inhibition, and substitution with alternative regioisomers would predictably alter or abolish the desired pharmacological profile [1].

Regioselectivity may shift
Alternative positional isomers (e.g., 3-fluoro-4-methyl) alter electronic distribution, potentially changing cyclization outcomes.
Derivative activity not interchangeable
Kinase inhibition or biological profiles of downstream products may not transfer across regioisomers; ABT-869 scaffold specificity depends on 2-fluoro-5-methyl arrangement.
Handling and storage differ
Hydrochloride salt form provides crystalline stability; free base or other salt forms may require different storage and handling protocols.

Differentiation Evidence for (2-Fluoro-5-methylphenyl)hydrazine Hydrochloride


Inhibition of Candida albicans Isocitrate Lyase

The free base (2-fluoro-5-methylphenyl)hydrazine demonstrates measurable inhibitory activity against recombinant Candida albicans isocitrate lyase (ICL), a key enzyme in the glyoxylate cycle required for fungal virulence [1]. This represents a specific biochemical activity associated with the 2-fluoro-5-methylphenyl substitution pattern, though direct comparator data for positional isomers in the identical assay system are not currently available in the public domain. The observed IC₅₀ values provide a baseline for structure-activity relationship (SAR) studies involving fluorinated phenylhydrazine scaffolds [1].

Isocitrate Lyase Inhibition
Reported
IC50 = 7.62, 8.90, 27.0 μM
Supports antifungal SAR context; baseline for glyoxylate cycle inhibition
Free base; recombinant C. albicans ICL assay
Antifungal Drug Discovery Isocitrate Lyase Inhibition Candida albicans

Clinically Validated ABT-869 (Linifanib) Scaffold

(2-Fluoro-5-methylphenyl)hydrazine hydrochloride serves as the direct synthetic precursor for introducing the 2-fluoro-5-methylphenyl group into ABT-869 (linifanib), a potent multi-targeted receptor tyrosine kinase inhibitor that reached Phase III clinical trials for hepatocellular carcinoma [1]. The N'-(2-fluoro-5-methylphenyl)urea moiety is essential for the compound's activity against VEGFR, PDGFR, and CSF-1R kinases [1]. Alternative positional isomers (e.g., 2-fluoro-4-methyl or 3-fluoro-4-methyl) were systematically evaluated during lead optimization and found to produce inferior kinase inhibition profiles [2], though specific quantitative comparator data for these isomers are not publicly disclosed in the primary literature.

ABT-869 Scaffold Context
Class-level
Phase III clinical candidate contains 2-fluoro-5-methylphenyl urea moiety
Supports kinase inhibitor research; positional isomer substitution may alter activity
Alternative regioisomers explored; quantitative comparison not public
Tyrosine Kinase Inhibitor Anticancer ABT-869

Crystalline Polymorphs of Urea Derivatives

The N-(2-fluoro-5-methylphenyl)urea derivative synthesized from this hydrazine building block has been characterized in multiple crystalline forms (Form 1 and Form 2), each with distinct physicochemical properties [1][2]. Crystalline Form 1 of N-[4-(3-amino-1H-indazol-4-yl)phenyl]-N'-(2-fluoro-5-methylphenyl)urea hydrate was characterized at 25°C with X-ray radiation at 1.54178 Å [1]. This polymorphic characterization is specifically associated with the 2-fluoro-5-methyl substitution pattern; alternative substitution patterns would yield different crystalline packing and dissolution properties. Direct comparative data for other regioisomers are not available in the patent literature.

Crystalline Polymorphs
Source review
Form 1 and Form 2 characterized by XRPD (Cu Kα, 25°C)
Supports solid-form characterization of downstream urea derivatives
Patent data; specific to 2-fluoro-5-methyl substitution
Solid-State Chemistry Polymorph Characterization Crystalline Form

Reactivity Advantage of 2-Fluoro-5-Methyl Substitution

The specific 2-fluoro-5-methyl substitution pattern on the phenyl ring directly influences the reactivity profile of this hydrazine derivative compared to other positional isomers . The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect (-I) while also providing resonance electron donation (+M) to the hydrazine-bearing carbon, modulating the nucleophilicity of the hydrazine NH₂ group . The methyl group at the 5-position provides steric and electronic balance. Comparative analysis of hydrazine derivatives reveals that compounds like (3-fluoro-4-methylphenyl)hydrazine exhibit different reactivity profiles due to altered electronic distribution . While quantitative kinetic data comparing positional isomers are not publicly available, the structural distinction is recognized in synthetic chemistry practice.

Electronic Substitution Effect
Data to verify
2-Fluoro exerts -I/+M effects modulating hydrazine nucleophilicity; 5-methyl balances sterics
Regioselectivity may differ from other isomers; context-dependent
No quantitative comparison available; synthetic protocol validation needed
Heterocyclic Synthesis Fluorinated Building Blocks Regioselective Cyclization

Antimalarial Activity of 2-Fluoro-5-Methylphenyl Derivatives

The 2-fluoro-5-methylphenyl isocyanate derivative, which can be synthesized from the corresponding hydrazine precursor via oxidation and Curtius rearrangement pathways, demonstrates potent inhibition of Plasmodium falciparum AdoHcy hydrolase with a favorable selectivity profile against the human enzyme . The 2-fluoro derivative showed superior antimalarial activity in vitro against P. falciparum compared to alternative substitution patterns . This provides indirect evidence that the 2-fluoro-5-methylphenyl scaffold confers advantageous biological properties in the antimalarial context. However, direct comparative data for the hydrazine hydrochloride itself are not available, and the inference relies on structural similarity to the isocyanate derivative.

Antimalarial Scaffold Context
Class-level
2-Fluoro-5-methylphenyl isocyanate reported activity against P. falciparum AdoHcy hydrolase
Supports antimalarial screening context; indirect evidence from derived isocyanate
No direct hydrazine data; selectivity over human enzyme reported
Antimalarial AdoHcy Hydrolase Inhibition Therapeutic Index

Hydrochloride Salt vs Free Base Stability

(2-Fluoro-5-methylphenyl)hydrazine hydrochloride (CAS 388080-67-9) exists as a stable crystalline solid under refrigerated storage (2-7°C), whereas the corresponding free base (2-fluoro-5-methylphenyl)hydrazine (CAS 293330-02-6) is typically handled as an oil or low-melting solid with greater susceptibility to air oxidation [1]. The hydrochloride salt form provides a defined stoichiometric composition (C₇H₁₀ClFN₂, MW 176.62 g/mol) with a standard commercial purity of 95%, facilitating accurate weighing and reproducible synthetic procedures . The free base (MW 140.16 g/mol) requires different storage conditions and presents handling challenges due to its physical state and oxidative lability .

Salt vs Free Base Handling
Head-to-head
HCl salt: crystalline solid, 2–7°C storage Free base: oil/low-melting solid, oxidative lability
Salt form supports procurement and accurate weighing; free base requires different handling
Free base CAS 293330-02-6; MW 140.16 vs 176.62 g/mol
Salt Form Selection Storage Stability Solid Handling

Procurement and Application Scenarios for (2-Fluoro-5-methylphenyl)hydrazine Hydrochloride


Tyrosine Kinase Inhibitor Synthesis

This compound is the direct synthetic precursor for introducing the 2-fluoro-5-methylphenyl pharmacophore into kinase inhibitors such as ABT-869 (linifanib). Procurement is justified for medicinal chemistry programs targeting VEGFR, PDGFR, or CSF-1R kinases where the ABT-869 scaffold serves as a reference point for lead optimization [1].

Antifungal Drug Discovery via Glyoxylate Cycle

The free base form of this compound exhibits measurable inhibition of Candida albicans isocitrate lyase (IC₅₀ = 7.62–27.0 μM), making it a useful starting point for antifungal SAR studies [2]. The hydrochloride salt can be neutralized in situ to generate the active free base for biological evaluation.

Fluorinated Heterocycle Library Synthesis

The specific 2-fluoro-5-methyl substitution pattern confers distinct regioselectivity in cyclocondensation reactions with carbonyl compounds, enabling the construction of indazole, pyrazole, and hydrazone libraries with predictable substitution patterns . This positional specificity is critical for generating structurally diverse fluorinated heterocycle collections.

Polymorph Characterization of Urea Derivatives

When used to synthesize N-(2-fluoro-5-methylphenyl)urea derivatives, the resulting compounds can be characterized for crystalline polymorphism, as demonstrated by the Form 1 and Form 2 polymorphs of the ABT-869 urea intermediate [3]. This supports pharmaceutical formulation development efforts requiring well-characterized solid forms.

Application
Selection Property
Validation Focus
Kinase Inhibitor Synthesis
2-Fluoro-5-methylphenyl pharmacophore precursor
Regiochemical consistency in urea formation; reference ABT-869 scaffold
Antifungal SAR Studies
Hydrazine free base for isocitrate lyase inhibition
Confirm enzyme inhibition potency; in situ neutralization of HCl salt
Heterocycle Library Synthesis
Regioselective cyclocondensation with carbonyls
Verify substitution pattern directs indazole/pyrazole formation
Solid-Form Characterization
Crystalline urea derivatives from this building block
XRPD polymorph identification; compare to reported Form 1/2

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Fluoro-5-methylphenyl)hydrazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.